molecular formula C15H15Cl2NO3 B4122340 N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B4122340
M. Wt: 328.2 g/mol
InChI Key: AUOAVYBJBNSECQ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[44]nonane-4-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves the cyclization of di(aryl(hetaryl)methyl) malonic acids. One common method includes the use of P2O5-promoted cyclization, which has been optimized for various reaction conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3/c16-10-4-3-5-11(17)13(10)18-14(20)9-8-12(19)21-15(9)6-1-2-7-15/h3-5,9H,1-2,6-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOAVYBJBNSECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Reactant of Route 2
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N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Reactant of Route 3
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N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Reactant of Route 4
N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Reactant of Route 5
N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
Reactant of Route 6
N-(2,6-dichlorophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

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